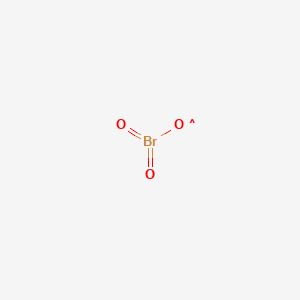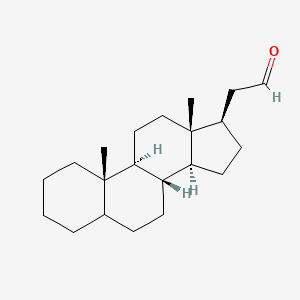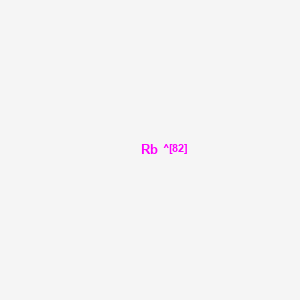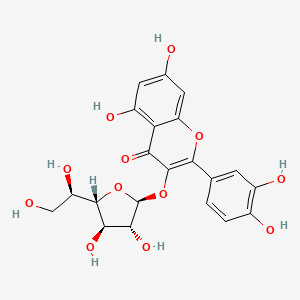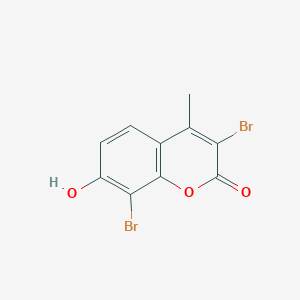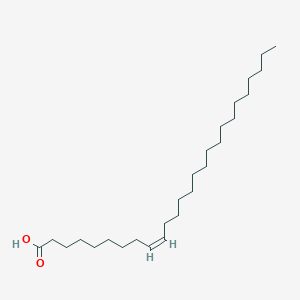
9Z-hexacosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-hexacosenoic acid is a hexacosenoic acid in which the double bond is located at position 9 and has Z configuration. It is a conjugate acid of a (17Z)-hexacosenoic acid.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
Research has highlighted the potential of certain fatty acids, including those similar to 9Z-hexacosenoic acid, in exhibiting antibacterial and antimicrobial properties. For instance, Desbois et al. (2008) isolated monounsaturated and polyunsaturated fatty acids from marine diatoms that displayed significant activity against Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus, suggesting their potential as new therapies for drug-resistant infections (Desbois et al., 2008). Similarly, Carballeira et al. (2002) synthesized a naturally occurring hexadecadienoic acid, demonstrating its antimicrobial activity against Gram-positive bacteria and its ability to inhibit human topoisomerase I (Carballeira et al., 2002).
Biosynthetic Studies and Chemical Defense in Diatoms
Pohnert et al. (2004) described the synthesis of a polyunsaturated hexadecatetraenoic acid found in marine and freshwater diatoms. This study highlights the role of such fatty acids in the chemical defense mechanisms of algae, as well as their importance in biosynthetic studies (Pohnert et al., 2004).
Interaction with Nuclear Receptors and Gene Expression
Alam et al. (1995) explored the interaction of conformationally defined retinoic acid analogs, which could include compounds similar to 9Z-hexacosenoic acid, with cellular receptors and their subsequent impact on gene expression. This study suggests potential applications in understanding and manipulating gene activation processes (Alam et al., 1995).
Potential Role in Protection Against Substrate Toxicity
Heipieper et al. (1992) discovered a trans unsaturated fatty acid in Pseudomonas putida, which undergoes isomerization from the cis form under toxic conditions. This study provides insights into the adaptive responses of bacteria to environmental stresses, a mechanism that could be relevant to similar fatty acids like 9Z-hexacosenoic acid (Heipieper et al., 1992).
Novel Antimicrobial and Antifungal Compounds
Findlay and Patil (1984) and Feng et al. (2015) have isolated novel fatty acids with significant antibacterial and antifungal activities from various marine organisms. These findings underscore the potential of fatty acids, including those structurally related to 9Z-hexacosenoic acid, in developing new antimicrobial agents (Findlay & Patil, 1984); (Feng et al., 2015).
Propriétés
Formule moléculaire |
C26H50O2 |
|---|---|
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
(Z)-hexacos-9-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18H,2-16,19-25H2,1H3,(H,27,28)/b18-17- |
Clé InChI |
WCVLVNLRVRJFLN-ZCXUNETKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)

